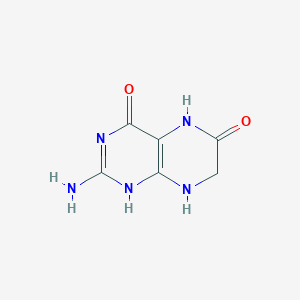

2-amino-1,5,7,8-tetrahydropteridine-4,6-dione

Übersicht

Beschreibung

2-amino-1,5,7,8-tetrahydropteridine-4,6-dione is a useful research compound. Its molecular formula is C6H7N5O2 and its molecular weight is 181.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione is tyrosinase , an enzyme that plays a key role in the production of melanin . The compound has been shown to inhibit tyrosinase activity .

Mode of Action

This compound interacts with tyrosinase and inhibits its activity . It reacts with light at neutral pH and emits light with a wavelength of 450 nm . The reaction products are reactive towards tyrosinase and can cause hyperphenylalaninemia .

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanin synthesis pathway . This can lead to a decrease in melanin production, which may have implications for conditions such as hyperpigmentation .

Pharmacokinetics

The compound has been found in urine samples , suggesting that it is excreted through the kidneys.

Result of Action

The inhibition of tyrosinase by this compound can lead to a decrease in melanin production . This can result in changes in skin pigmentation, potentially lightening the skin. Additionally, the compound’s reaction products can cause hyperphenylalaninemia .

Action Environment

Environmental factors such as light and pH can influence the action of this compound . For instance, the compound reacts with light at neutral pH

Biochemische Analyse

Biochemical Properties

The presence of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione has been shown to inhibit tyrosinase activity . It reacts with light at neutral pH and emits light with a wavelength of 450 nm . The reaction products are reactive towards tyrosinase and can cause hyperphenylalaninemia .

Cellular Effects

This compound is present in the human macrophage and human monocyte cell lines

Molecular Mechanism

It has been shown to inhibit tyrosinase activity , suggesting that it may interact with this enzyme and potentially other biomolecules.

Biologische Aktivität

2-Amino-1,5,7,8-tetrahydropteridine-4,6-dione (commonly referred to as "tetrahydropteridine") is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that illustrate its effects in various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is . It features a pteridine ring structure that is essential for its biological activity. The compound is soluble in water and polar organic solvents, which facilitates its interaction with biological systems.

1. Antioxidant Activity

Research has demonstrated that tetrahydropteridine exhibits significant antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, which is crucial for protecting cells from oxidative stress. A study indicated that tetrahydropteridine derivatives showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .

2. Anticancer Potential

Tetrahydropteridine has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, derivatives of tetrahydropteridine were tested against human cancer cell lines such as HeLa and MCF-7, revealing IC50 values in the micromolar range, indicating potent cytotoxic effects .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

3. Enzyme Inhibition

Tetrahydropteridine has been shown to inhibit several enzymes involved in critical metabolic pathways. Notably, it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition can lead to reduced proliferation of cancer cells and has implications for developing chemotherapeutic agents .

The biological activity of tetrahydropteridine can be attributed to its ability to interact with various biomolecules:

- Reactive Oxygen Species (ROS) Scavenging: The compound's structure allows it to donate electrons and neutralize free radicals.

- Enzyme Interaction: Tetrahydropteridine binds to the active sites of enzymes like DHFR, inhibiting their activity and disrupting metabolic processes.

- Gene Expression Modulation: Studies suggest that tetrahydropteridine can influence gene expression related to cell survival and apoptosis pathways .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of tetrahydropteridine derivatives on breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers (such as caspase activation), suggesting that tetrahydropteridine could be developed into a therapeutic agent for breast cancer treatment .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of tetrahydropteridine in models of neurodegeneration. It was found that the compound could reduce neuronal cell death induced by oxidative stress, highlighting its potential use in treating neurodegenerative diseases like Alzheimer's.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research has demonstrated that derivatives of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study highlighted the ability of certain pteridine derivatives to act as radical scavengers, which is crucial for protecting cells from oxidative damage that can lead to various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

The anticancer properties of this compound have been extensively investigated. The compound has shown cytotoxic effects against several cancer cell lines. For instance:

- Cytotoxicity : It has been found to induce apoptosis in human mammary carcinoma (MCF7) and leukemia (Jurkat) cells in a dose-dependent manner .

- Mechanism of Action : The compound acts by inhibiting key enzymes involved in cancer cell proliferation and survival. Studies have indicated that it can impair lactate transport in MCT1-expressing human tumor cells, which is critical for tumor metabolism .

Enzyme Inhibition

This compound is known to inhibit the enzyme tyrosinase, which is involved in melanin biosynthesis. This inhibition can lead to decreased melanin production and has potential applications in treating hyperpigmentation disorders . Additionally, its role as a modulator of nitric oxide production suggests its involvement in various physiological processes related to inflammation and immune responses.

Neuropharmacological Applications

The compound is also studied for its effects on neurotransmitter synthesis due to its role as a precursor in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for enzymes involved in the production of neurotransmitters such as dopamine and serotonin. Research indicates that pteridine derivatives can influence neurological functions and may offer therapeutic benefits for conditions like depression and schizophrenia .

Synthesis and Medicinal Chemistry

The synthesis of this compound derivatives has been a focus in medicinal chemistry. Researchers have developed various synthetic routes to create functionalized pteridine derivatives with enhanced biological activities. These advancements are crucial for drug development efforts targeting cancer and other diseases .

Comprehensive Data Table

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on Jurkat leukemia cells demonstrated significant cytotoxicity at sub-micromolar concentrations. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuropharmacological applications, researchers found that pteridine derivatives could enhance BH4 levels in neuronal cells. This increase was associated with improved dopamine synthesis and protective effects against neurotoxicity induced by oxidative stress.

Eigenschaften

IUPAC Name |

2-amino-3,5,7,8-tetrahydropteridine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H2,(H,9,12)(H4,7,8,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRDKNBQJOODBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150284 | |

| Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-35-7 | |

| Record name | 7,8-Dihydroxanthopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.